(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-

Description

Properties

IUPAC Name |

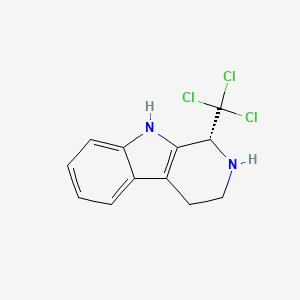

(1R)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPAKKMPHBZNQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858515 | |

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175779-28-9 | |

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine derivatives and trichloromethylating agents.

Formation of Beta-Carboline Core: The beta-carboline core is formed through a Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.

Introduction of Trichloromethyl Group: The trichloromethyl group is introduced using trichloromethylating agents like trichloromethyl chloroformate or trichloromethyl sulfonyl chloride. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure selective trichloromethylation.

Industrial Production Methods: Industrial production of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction yields, minimizing by-products, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to achieve high efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups, such as methyl or methylene groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The trichloromethyl group can be substituted with other groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of methyl or methylene derivatives.

Substitution: Formation of various substituted beta-carbolines with different functional groups.

Scientific Research Applications

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

TaClo vs. MPTP/MPP+

- Structure : TaClo’s trichloromethyl group contrasts with MPTP’s methyl-phenyl group. Both require bioactivation: MPTP is converted to MPP+, while TaClo is active as synthesized .

- Mechanism : Both inhibit mitochondrial complex I, but TaClo (IC₅₀ = 10 μM) is more potent than MPP+ (IC₅₀ = 30 μM) .

- Toxicity : TaClo induces apoptosis via oxidative stress and neuroinflammation, whereas MPP+ primarily causes necrosis .

TaClo vs. Non-Halogenated β-Carbolines (e.g., MTBC)

- Structure : TaClo’s trichloromethyl group enhances lipophilicity and mitochondrial targeting compared to 1-methyl-1,2,3,4-tetrahydro-β-carboline (MTBC), formed from tryptamine and acetaldehyde .

- Toxicity : MTBC lacks significant neurotoxicity, while TaClo causes 50% dopaminergic cell death at 10 μM .

TaClo vs. 2-Methyltetrahydro-β-carboline

TaClo vs. Canthinone Alkaloids

Comparative Data Table

Key Research Findings

Mitochondrial Specificity : TaClo’s trichloromethyl group enhances its affinity for complex I, causing 50% inhibition at 10 μM vs. 30 μM for MPP+ .

Progressive Neurotoxicity : Subchronic TaClo exposure in rats leads to delayed locomotor deficits, contrasting with MPTP’s acute effects .

Endogenous Risk: Unlike synthetic MPTP, TaClo forms spontaneously in humans exposed to TCE or chloral hydrate, implicating it in environmentally triggered Parkinsonism .

Biological Activity

(R)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline, commonly referred to as TaClo, is a compound of significant interest due to its neurotoxic properties and potential role in carcinogenesis. This article reviews the biological activity of TaClo, focusing on its neurotoxicity, cytotoxicity, and implications for human health based on diverse sources.

Chemical Structure and Formation

TaClo is formed through the condensation of tryptamine and chloral hydrate. Its structural similarity to other neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), raises concerns regarding its effects on the dopaminergic system. The spontaneous formation of TaClo in humans can occur following chloral hydrate administration or exposure to solvents like trichloroethylene .

Neurotoxicity

Numerous studies have demonstrated the neurotoxic effects of TaClo on dopaminergic neurons. Key findings include:

- In Vitro Studies : TaClo has been shown to induce apoptosis in human neuroblastoma cells through caspase-3 activation and oxidative stress mechanisms. The compound significantly inhibits mitochondrial function by targeting complex I of the respiratory chain .

- In Vivo Studies : Research involving Wistar rats indicated that stereotactic injections of TaClo led to motor dysfunction characterized by decreased locomotion and reduced dopamine levels in the striatum. Histological analyses revealed demyelination of nigrostriatal fibers and loss of tyrosine hydroxylase-positive neurons in the substantia nigra .

Mechanisms of Neurotoxicity

The mechanisms underlying TaClo's neurotoxicity include:

- Oxidative Stress : Increased production of reactive oxygen species (ROS) contributes to mitochondrial impairment and neuronal damage.

- Microglial Activation : Elevated levels of inflammatory markers such as TNF-α and IL-6 indicate a strong innate immune response within the nigrostriatal system following TaClo exposure .

Cytotoxicity

TaClo exhibits significant cytotoxic effects across various cell types. In cultured neuronal-like PC12 cells, TaClo demonstrated a half-maximal toxic concentration (ED50) of 230 μM after 48 hours. The cytotoxicity is attributed to mitochondrial dysfunction leading to cell death .

Carcinogenic Potential

Recent studies have begun to explore TaClo's potential carcinogenic effects:

- DNA Methylation Changes : Exposure to low concentrations of TaClo resulted in global DNA hypomethylation and hypermethylation of tumor suppressor genes in HEK 293 cells. This alteration in DNA methylation patterns may contribute to tumorigenesis by silencing critical genes involved in cancer suppression .

- Cell Proliferation : Enhanced cell proliferation and migration were observed in treated cells, suggesting that TaClo may facilitate cancer progression through epigenetic modifications .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- derivatives, and how can stereochemical purity be ensured?

- Methodological Answer :

- Reduction and Chlorination : Use LiAlH4 in THF for selective reduction of carbonyl groups, followed by SOCl2 in CHCl3 to introduce trichloromethyl groups. This approach minimizes racemization, critical for preserving the (R)-configuration .

- Stereochemical Validation : Employ X-ray crystallography (as in and ) to confirm absolute configuration. Chiral HPLC with polarimetric detection can further verify enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- compounds?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC (with C18 columns) to detect impurities (<0.5% threshold). Reference ’s catalogued methods for halogenated compounds (e.g., trichloroethylene analysis) .

- Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl3) to confirm proton environments and carbon hybridization. IR spectroscopy (ATR mode) identifies C-Cl stretches (~550–750 cm⁻¹) .

Q. How can researchers evaluate the hydrolytic stability of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis.

- Degradation Kinetics : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar compounds (e.g., tetrachloroethylene in ) to identify stability trends .

Advanced Research Questions

Q. How should researchers design experiments to study the environmental fate of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- in aquatic systems?

- Methodological Answer :

- Partitioning Studies : Measure log Kow (octanol-water) and solubility (shake-flask method) to predict bioaccumulation potential. Reference ’s framework for abiotic/biotic transformations .

- Microcosm Models : Simulate freshwater ecosystems with sediment/water compartments. Monitor degradation products via LC-QTOF-MS and assess microbial diversity (16S rRNA sequencing) to link biodegradation to microbial activity .

Q. What strategies resolve contradictions in reported reactivity data for (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies with experimental rates. ’s molecular modeling principles ensure theoretical-experimental alignment .

- Statistical Analysis : Apply ANOVA to replicate data (e.g., 4 replicates per condition, as in ) to identify outliers and quantify variability. Use Tukey’s HSD test for post-hoc comparisons .

Q. What methodologies evaluate the ecological risks of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- across trophic levels?

- Methodological Answer :

- Tiered Testing :

- Acute Toxicity : Daphnia magna (48-hr LC50) and algal growth inhibition (72-hr EC50) per OECD guidelines.

- Chronic Exposure : Mesocosm studies (6–12 months) to assess food-web impacts, referencing ’s ecosystem-level risk framework .

- Probabilistic Modeling : Use Species Sensitivity Distributions (SSDs) to derive HC5 (hazardous concentration for 5% of species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.